![molecular formula C15H19N3O4 B2583102 N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide CAS No. 1798516-09-2](/img/structure/B2583102.png)
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide, commonly known as TBN-IB, is a small molecule inhibitor that has demonstrated potential in various scientific research applications. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
Cardioprotective Agents
Research has identified certain isoxazole derivatives as potent inhibitors with potential applications in treating ischemic heart diseases. For example, tert-butyl isoxazole carboxamides have shown significant potency in stimulating glucose oxidation in isolated rat hearts, improving cardiac efficiency and function in ischemic/reperfusion models (Cheng et al., 2006).
Metabolism and Pharmacokinetics
Isoxazole derivatives, including compounds like BMS-1 with a dimethyl isoxazole group, have been studied for their metabolic stability and systemic exposure. These studies are crucial in understanding the drug's pharmacokinetic properties and its interaction with enzymes like CYP3A4, which play a role in the compound's rapid clearance and variability (Zhang et al., 2007).
Magnetic Materials
Research in the field of organic magnetic materials has explored compounds like tert-butyl benzimidazole, highlighting their potential in creating stable nitroxide radicals. These compounds form dimeric pairs with antiferromagnetic exchange coupling, offering insights into the development of novel magnetic materials (Ferrer et al., 2001).
Insecticidal Activity
Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including compounds with a dimethyl isoxazole group, have shown promising insecticidal activities. These studies contribute to the development of novel insecticides with enhanced efficacy (Sawada et al., 2003).
Antibacterial Activity
Lipophilic benzoxazoles, including derivatives with tert-butyl groups, have been synthesized and shown activity against Mycobacterium tuberculosis and other strains. This research is significant in the search for new antibacterial agents (Vinšová et al., 2004).
Chemical Synthesis Techniques
Advancements in synthesis techniques for isoxazole derivatives, such as the synthesis of 3-amino-5-tert-butylisoxazole from specific nitriles, have been documented. These techniques are vital for the efficient production of isoxazole-based compounds for various applications (Takase et al., 1991).
Wirkmechanismus
Target of action
They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of action
The interaction of isoxazole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Isoxazole derivatives are known to interact with a variety of biological targets, potentially affecting multiple biochemical pathways .
Result of action
Isoxazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-7-8(2)16-13(20)11(12(7)19)14(21)17-10-6-9(18-22-10)15(3,4)5/h6H,1-5H3,(H,17,21)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKXGTSTFXKDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.